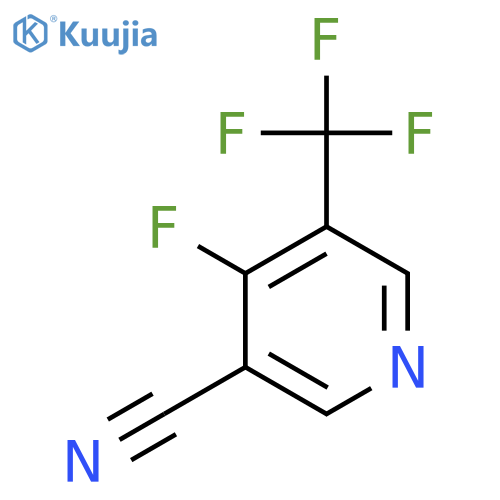

Cas no 1803790-13-7 (4-Fluoro-5-(trifluoromethyl)nicotinonitrile)

4-フルオロ-5-(トリフルオロメチル)ニコチノニトリルは、高純度の有機フッ素化合物であり、医薬品中間体や農薬合成における重要なビルディングブロックとして利用されます。分子内にフッ素原子とトリフルオロメチル基を有するため、高い電子求引性を示し、標的分子の代謝安定性や脂溶性の向上に寄与します。ニトリル基の存在により、さらなる官能基変換が可能な点が特徴です。特に創薬分野では、バイオアベイラビリティの改善や薬理活性の最適化に有用です。精密有機合成における多様な反応性と、フッ素導入による物性制御の容易さが本化合物の主な利点です。

1803790-13-7 structure

商品名:4-Fluoro-5-(trifluoromethyl)nicotinonitrile

CAS番号:1803790-13-7

MF:C7H2F4N2

メガワット:190.097795009613

CID:4903912

4-Fluoro-5-(trifluoromethyl)nicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-5-(trifluoromethyl)nicotinonitrile

-

- インチ: 1S/C7H2F4N2/c8-6-4(1-12)2-13-3-5(6)7(9,10)11/h2-3H

- InChIKey: UTFGNAKRCHRMPQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=NC=C(C#N)C=1F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 228

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 1.6

4-Fluoro-5-(trifluoromethyl)nicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008580-1g |

4-Fluoro-5-(trifluoromethyl)nicotinonitrile |

1803790-13-7 | 95% | 1g |

$2,952.90 | 2022-04-02 | |

| Alichem | A029008580-250mg |

4-Fluoro-5-(trifluoromethyl)nicotinonitrile |

1803790-13-7 | 95% | 250mg |

$1,058.40 | 2022-04-02 |

4-Fluoro-5-(trifluoromethyl)nicotinonitrile 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

1803790-13-7 (4-Fluoro-5-(trifluoromethyl)nicotinonitrile) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量